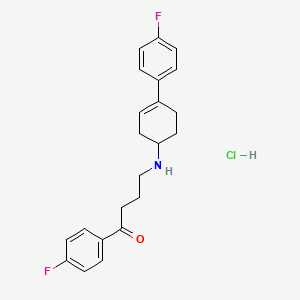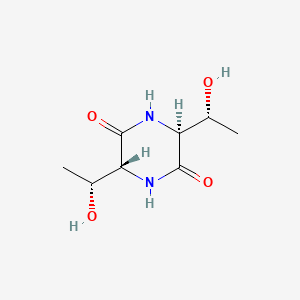
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a hydroxy group and an alanine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the alanine side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an α-amino acid with a suitable aldehyde and hydroxylamine can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to partially or fully reduced oxazole rings .
Applications De Recherche Scientifique
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy group and the oxazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives such as:
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with different positioning of the nitrogen and oxygen atoms.
Thiazole: A related compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group and the alanine side chain differentiates it from other oxazole derivatives, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
77006-28-1 |
|---|---|
Formule moléculaire |
C6H8N2O4 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
2-amino-3-(3-oxo-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)1-3-2-12-8-5(3)9/h2,4H,1,7H2,(H,8,9)(H,10,11) |
Clé InChI |
ZKLGQYGPVBFAQQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NO1)CC(C(=O)O)N |
SMILES canonique |
C1=C(C(=O)NO1)CC(C(=O)O)N |
Synonymes |
2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid Tan 950 A TAN-950A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![But-2-enedioic acid;1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione](/img/structure/B1218292.png)



